3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine
Biological Activity
The compound 3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydropyridine core.
- A pyrazole moiety.
- A furan ring.
These structural components contribute to its biological activity by enabling interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H26N4O4 |
Molecular Weight | 422.48 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and receptor interactions:
- Calcium Channel Blockade : Dihydropyridines are known calcium channel blockers that can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
- Antioxidant Activity : The presence of the furan and pyrazole rings may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and metabolic syndromes.
Anticancer Activity
Research has indicated that derivatives of dihydropyridines exhibit anticancer properties. The specific compound under review has been tested for its cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that the compound inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. It was suggested that the mechanism involves apoptosis induction through the activation of caspases .
Antidiabetic Effects
The compound has also been evaluated for its antihyperglycemic activity.
- Experimental Findings : In vivo studies using diabetic rat models indicated a significant reduction in blood glucose levels after administration of the compound at doses of 10 mg/kg body weight . This effect was comparable to standard antidiabetic drugs like Metformin.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays:
- In vitro Studies : The compound exhibited a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .
Comparative Analysis with Similar Compounds
A comparative analysis with other known compounds reveals unique aspects of this compound's activity:
Compound | Anticancer Activity (IC50) | Antidiabetic Activity (mg/kg) | Anti-inflammatory Activity |
---|---|---|---|
3,5-Dimethyl Dihydropyridine Derivative | 25 µM | 10 mg/kg | Significant |
Other Dihydropyridine Analog | 30 µM | 15 mg/kg | Moderate |
Properties
IUPAC Name |
dimethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-14-19(23(28)30-3)21(20(15(2)25-14)24(29)31-4)17-13-27(16-9-6-5-7-10-16)26-22(17)18-11-8-12-32-18/h5-13,21,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLRFVYTEQPNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.